molecular formula C11H13BrO2 B1268791 5-Bromo-2-isobutoxybenzaldehyde CAS No. 222315-01-7

5-Bromo-2-isobutoxybenzaldehyde

Cat. No. B1268791
M. Wt: 257.12 g/mol
InChI Key: PZEZMIFLPKGDBB-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

To a solution of 5-bromo-2-hydroxybenzaldehyde (7.63 g) in dimethylformamide (40 ml) was added anhydrous potassium carbonate (15.7 g) followed by 1-bromo-2-methylpropane (6.2 ml). The resulting mixture was heated to 70° C. for 18 h. The mixture was partitioned between water and ethyl acetate. The organic layer was washed with 2N sodium hydroxide, dried (MgSO4) and evaporated to give an oil which was purified by column chromatography eluting with ethyl acetate/iso-hexane (10:90) to give 5-bromo-2-isobutoxybenzaldehyde (9.52 g) as an oil.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH:19]([CH3:21])[CH3:20]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:18][CH:19]([CH3:21])[CH3:20])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.63 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
15.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
BrCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 2N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/iso-hexane (10:90)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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